molecular formula C8H9ClFN B6599847 2-chloro-4-(2-fluoropropan-2-yl)pyridine CAS No. 1654745-25-1

2-chloro-4-(2-fluoropropan-2-yl)pyridine

Cat. No. B6599847
CAS RN: 1654745-25-1
M. Wt: 173.61 g/mol
InChI Key: DJECVICSNOINCG-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoropropan-2-yl)pyridine, also known as 2-CFPP, is a fluorinated pyridine derivative. It is a white solid with a molecular weight of 226.13 g/mol and a melting point of 151-153 °C. 2-CFPP is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

2-chloro-4-(2-fluoropropan-2-yl)pyridine has been used in a variety of scientific research applications. It has been used as a ligand in the preparation of transition metal complexes, such as palladium, nickel, and cobalt complexes, which have been used in catalytic reactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds and cyclic amines. In addition, this compound has been used as a catalyst in the synthesis of polymers and has been used to prepare a variety of metal-organic frameworks.

Mechanism of Action

2-chloro-4-(2-fluoropropan-2-yl)pyridine is a ligand that binds to transition metal complexes, such as palladium, nickel, and cobalt complexes. The binding of this compound to the metal complex activates the metal complex, allowing it to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical or physiological effects. Therefore, it is not known if this compound has any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-chloro-4-(2-fluoropropan-2-yl)pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive reagent and is not always readily available.

Future Directions

There are several potential future directions for research involving 2-chloro-4-(2-fluoropropan-2-yl)pyridine. One potential direction is to further explore its use as a catalyst in the synthesis of polymers and metal-organic frameworks. Another potential direction is to further explore its use as a ligand in the preparation of transition metal complexes. In addition, further research could be done to explore its use as a reagent in the synthesis of a variety of organic compounds. Finally, further research could be done to explore its biochemical and physiological effects.

Synthesis Methods

2-chloro-4-(2-fluoropropan-2-yl)pyridine can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloropyridine with 2-fluoropropan-2-ol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2-fluoropropylpyridine. The second step involves the reaction of 2-fluoropropylpyridine with chloroform in the presence of a base, such as potassium carbonate, to form this compound.

properties

IUPAC Name

2-chloro-4-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECVICSNOINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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